molecular formula C23H27FN4O2 B14800210 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue: B14800210
Poids moléculaire: 414.5 g/mol
Clé InChI: RAPZEAPATHNIPO-JTMLFISRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a deuterated analog of risperidone, a well-known antipsychotic medication. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The incorporation of deuterium can influence the pharmacokinetic properties of the compound, potentially leading to improved stability and efficacy.

Méthodes De Préparation

The synthesis of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves several steps. The starting materials typically include deuterated reagents to ensure the incorporation of deuterium atoms. The synthetic route may involve the following steps:

    Formation of the piperidine ring: This step involves the reaction of a suitable precursor with a deuterated reagent to form the piperidine ring.

    Introduction of the benzoxazole moiety: The benzoxazole ring is introduced through a nucleophilic substitution reaction, where a deuterated benzoxazole derivative reacts with the piperidine intermediate.

    Cyclization to form the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of the intermediate to form the final pyrido[1,2-a]pyrimidin-4-one core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, chloroform), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical stability and reactivity.

    Biology: In biological research, it is used to investigate the metabolic pathways and pharmacokinetics of deuterated drugs.

    Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: In the pharmaceutical industry, it is used in the development of new drug formulations with improved stability and efficacy.

Mécanisme D'action

The mechanism of action of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the brain. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, it helps to modulate neurotransmitter activity, leading to its antipsychotic effects. The incorporation of deuterium may enhance the compound’s metabolic stability, reducing its rate of degradation and prolonging its therapeutic effects.

Comparaison Avec Des Composés Similaires

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is unique due to the presence of deuterium atoms. Similar compounds include:

    Risperidone: The non-deuterated analog, widely used as an antipsychotic medication.

    Paliperidone: A metabolite of risperidone with similar pharmacological properties.

    Other deuterated analogs: Compounds with similar structures but different positions of deuterium incorporation.

The uniqueness of this compound lies in its potential for improved pharmacokinetic properties, making it a valuable compound for further research and development.

Propriétés

Formule moléculaire

C23H27FN4O2

Poids moléculaire

414.5 g/mol

Nom IUPAC

6,7,8,9-tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i2D,3D,4D,10D

Clé InChI

RAPZEAPATHNIPO-JTMLFISRSA-N

SMILES isomérique

[2H]C1C(C(N2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C1[2H])[2H])[2H]

SMILES canonique

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.